An In-Depth Technical Guide to 5-Benzyloxy-1-boc-indole-2-boronic acid (CAS 850568-62-6): A Cornerstone Reagent in Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-Benzyloxy-1-boc-indole-2-boronic acid (CAS 850568-62-6): A Cornerstone Reagent in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 5-Benzyloxy-1-boc-indole-2-boronic acid, a sophisticated and highly versatile building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights, detailed experimental protocols, and the scientific rationale underpinning its application. We will delve into its physicochemical properties, core utility in palladium-catalyzed cross-coupling reactions, and the critical considerations for its handling and storage to ensure experimental success and reproducibility.
Introduction: The Strategic Value of a Multifunctional Indole Building Block
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 5-Benzyloxy-1-boc-indole-2-boronic acid is a strategically designed derivative that capitalizes on this structural motif. It incorporates three key features that make it an invaluable tool for synthetic chemists:
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The Indole-2-boronic Acid Moiety: This functional group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2] This allows for the direct and selective introduction of the indole core into complex molecular architectures.[3]
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The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two critical functions. First, it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions. Second, it enhances the stability and solubility of the indole ring in common organic solvents.
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The 5-Benzyloxy Group: The benzyl ether at the 5-position provides a stable protecting group for the hydroxyl functionality. This group is robust under many reaction conditions, including Suzuki coupling, but can be selectively removed later in a synthetic sequence via hydrogenolysis to reveal a phenol, a common site for further functionalization.
This combination of features makes the title compound a powerful intermediate for constructing complex, biologically active molecules, particularly in the search for new therapeutic agents.[4]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of 5-Benzyloxy-1-boc-indole-2-boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 850568-62-6 | [4][5][6][7][8][9][10] |
| Molecular Formula | C₂₀H₂₂BNO₅ | [4][5][6][7][8][9][11] |
| Molecular Weight | 367.20 g/mol | [4][5][7][11] |
| Appearance | White to off-white solid, powder, or crystals | [7] |
| Purity | Typically ≥98% | [5][8][9] |
| Solubility | Insoluble in water | [6] |
| Storage Conditions | Store in a dry, sealed place under an inert atmosphere.[5][12] Freezer storage at -20°C is recommended for long-term stability. | [9][10][13] |
| Hazard Information | GHS07: Warning. Causes serious eye irritation (H319). | [11] |
Core Application: A Deep Dive into the Suzuki-Miyaura Cross-Coupling
The primary utility of 5-Benzyloxy-1-boc-indole-2-boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the C2 position of the indole and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid (the indole group) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[1]
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Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This section details a robust, self-validating protocol for a typical Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure a high probability of success.
Experimental Workflow Visualization
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.
Detailed Step-by-Step Methodology
Objective: To couple 5-Benzyloxy-1-boc-indole-2-boronic acid with a generic aryl bromide.
Reagents & Equipment:
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5-Benzyloxy-1-boc-indole-2-boronic acid (1.2 eq.)
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Aryl Bromide (1.0 eq.)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
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Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
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Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation & Reagent Addition:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 5-Benzyloxy-1-boc-indole-2-boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Causality: Adding the solid reagents first allows for efficient removal of atmospheric oxygen in the next step. A slight excess of the boronic acid is often used to drive the reaction to completion and account for any potential homocoupling or degradation.
-
-
Inert Atmosphere Establishment:
-
Seal the flask with a septum and fit it with a condenser under an inert gas inlet and outlet. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Establishing and maintaining an inert atmosphere is arguably the most critical step for a successful reaction.
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.[1]
-
Causality: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Catalyst Introduction:
-
Briefly remove the septum and add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Causality: This final addition under a protective gas blanket minimizes the catalyst's exposure to air. The mixture may change color (e.g., to yellow or brown) upon catalyst addition, indicating the start of the catalytic cycle.[2]
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (the aryl bromide) is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-benzyloxy-1-boc-indole product.
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Stability, Handling, and Storage: Ensuring Reagent Integrity
Boronic acids as a class can be susceptible to degradation, primarily through oxidation and protodeboronation.[14] While the Boc group on the indole nitrogen enhances the stability of this particular reagent, proper handling and storage are paramount.
-
Handling: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[13] Avoid creating dust.
-
Storage: For long-term viability, store 5-Benzyloxy-1-boc-indole-2-boronic acid in a tightly sealed container under an inert atmosphere (argon is preferred).[9][10] Refrigeration at -20°C is highly recommended to slow potential degradation pathways.[9][10][13] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation onto the solid.
The Broader Context: Boron in Drug Discovery
The use of organoboron compounds in medicinal chemistry has surged since the FDA approval of the proteasome inhibitor Bortezomib for treating multiple myeloma.[15][16] This success has paved the way for other boron-containing drugs like Ixazomib and Vaborbactam.[15][16] While 5-Benzyloxy-1-boc-indole-2-boronic acid is primarily used as a synthetic intermediate where the boron moiety is ultimately replaced, its role is critical in enabling the efficient synthesis of complex molecules that are candidates for new therapeutics.[16]
Conclusion
5-Benzyloxy-1-boc-indole-2-boronic acid is a testament to rational reagent design. It offers a reliable and efficient means to incorporate a functionalized indole scaffold into diverse molecular frameworks. Its true value is realized through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles of this reaction and adhering to meticulous experimental technique—particularly regarding the exclusion of oxygen—researchers can fully leverage the synthetic power of this important building block to advance the frontiers of drug discovery and materials science.
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health. [Link]
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5-Benzyloxy-1-Boc-Indole-2-Boronic Acid Cas Registry Number 850568-62-6. IndiaMART. [Link]
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Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [Link]
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Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
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Boronic Acid Manufacturer and Distributor. Optima Chemical. [Link]
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